5-Amino-1H-indazol-3-ol
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Overview
Description
5-Amino-1H-indazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a member of indazoles and its molecular formula is C7H7N3 .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazol-3-amine derivatives was evaluated against Bcr-Abl wild type as well as T315I mutant . Direct nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one gave the trinitrated compound in a poor yield of 11% .
Molecular Structure Analysis
The molecular weight of 5-Amino-1H-indazole is 133.15 g/mol . It contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
The chemical reactions of 5-Amino-1H-indazole involve base-mediated intramolecular C-N bond formation via the radical pathway .
Scientific Research Applications
Anti-Inflammatory Applications
5-Amino-1H-indazol-3-ol: derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators, making them promising candidates for the treatment of inflammatory conditions .
Anticancer Research
Indazole derivatives, including 5-Amino-1H-indazol-3-ol , have shown activity against various cancer cell lines. They are being explored for their ability to inhibit cell growth and could be used in the development of new anticancer therapies .
Antimicrobial Activity
The indazole nucleus is known to possess antimicrobial properties. As such, 5-Amino-1H-indazol-3-ol is being researched for its potential use in creating new antimicrobial agents that could be effective against resistant strains of bacteria .
Enzyme Inhibition
This compound has been found to act as an inhibitor for certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory process. This makes it a valuable molecule for developing drugs that target these enzymes .
Pharmacological Synthesis
5-Amino-1H-indazol-3-ol: serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives are used in the synthesis of drugs with potential antihypertensive, antidepressant, and other therapeutic effects .
Chemical Synthesis
In the field of chemical synthesis, 5-Amino-1H-indazol-3-ol is utilized for its reactivity in forming heterocyclic compounds. It’s involved in reactions that form the backbone of many synthetic medicinal compounds .
Biological Activity Studies
Research into the biological activities of 5-Amino-1H-indazol-3-ol has revealed a range of potential applications. Its derivatives have been studied for their roles in modulating biological pathways, which could lead to new treatments for various diseases .
Environmental Applications
While specific environmental applications of 5-Amino-1H-indazol-3-ol are not well-documented, indazole derivatives are being explored for their potential use in environmental biotechnology, such as in the biodegradation of pollutants or as biosensors .
Safety And Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry. Numerous methods have been developed to construct these heterocycles with better biological activities .
properties
IUPAC Name |
5-amino-1,2-dihydroindazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHVHYSJZHBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566184 |
Source
|
Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1H-indazol-3-ol | |
CAS RN |
89792-09-6 |
Source
|
Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89792-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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